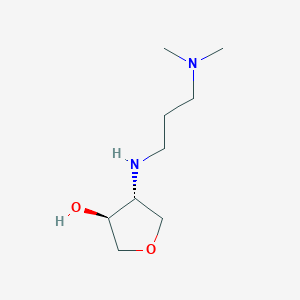![molecular formula C11H12N2O B13363094 Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)
Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a benzoimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoimidazole derivative with a cyclobutanone precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole moiety, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated benzoimidazole derivatives.
Applications De Recherche Scientifique
Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and coordination polymers.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole: A simpler analog with similar biological activity.
Cyclobutanol: Lacks the benzoimidazole moiety but shares the cyclobutane ring structure.
2-(1H-benzo[d]imidazol-1-yl)ethanol: Similar structure but with an ethyl linker instead of a cyclobutane ring.
Uniqueness
Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a benzoimidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(1R,2R)-2-(benzimidazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2/t10-,11-/m1/s1 |
Clé InChI |
XNACMLRSCVTZFB-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1N2C=NC3=CC=CC=C32)O |
SMILES canonique |
C1CC(C1N2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


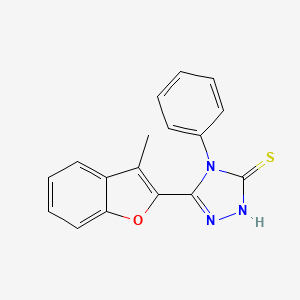

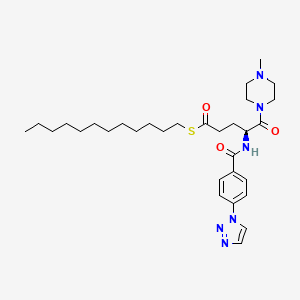
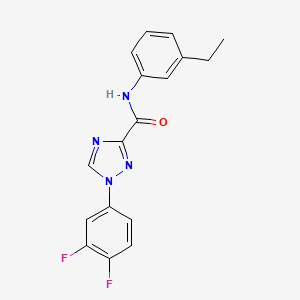
![1',1''-Dimethyl-5-fluoro-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13363047.png)
![methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13363048.png)
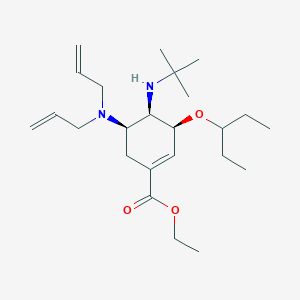
![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)
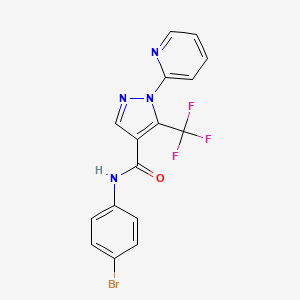
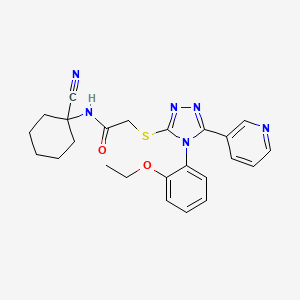


![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)
